7-chloro-4-quinolinyl 1-piperidinecarboxylate
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Description
7-chloro-4-quinolinyl 1-piperidinecarboxylate, also known as CQ, is a chemical compound that has been widely studied for its potential applications in scientific research. CQ is a quinoline derivative that has been shown to have antimalarial and antiviral properties, as well as potential uses in cancer research. In
Mechanism of Action
Target of Action
It is known that 7-chloro-4-quinolinyl derivatives can act as potent sirtuin inhibitors . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacylase activity, including deacetylase, desuccinylase, demalonylase, demyristoylase and depalmitoylase activity .
Mode of Action
The compound also inhibits the uptake of serotonin, with an IC50 of 50 μM . Serotonin is a neurotransmitter that helps regulate mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function. Inhibition of its uptake can lead to increased serotonin levels, which can have various effects depending on the specific physiological context .
Biochemical Pathways
Given its inhibitory action on sirtuins and serotonin uptake, it can be inferred that the compound may impact pathways related to cellular aging, inflammation, mood regulation, and other processes governed by these targets .
Result of Action
7-chloro-4-quinolinyl 1-piperidinecarboxylate exhibits antimalarial activity on D10 and K1 strains of P. falciparum, with IC50s of 1.18 μM and 0.97 μM, respectively .
Action Environment
This compound represents an interesting area of study for its potential applications in treating diseases such as malaria .
Properties
IUPAC Name |
(7-chloroquinolin-4-yl) piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-4-5-12-13(10-11)17-7-6-14(12)20-15(19)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMZALZVTWPKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C3C=CC(=CC3=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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